molecular formula C15H13BrO B1273309 3-Bromo-4'-ethylbenzophenone CAS No. 844879-29-4

3-Bromo-4'-ethylbenzophenone

Cat. No. B1273309
CAS RN: 844879-29-4
M. Wt: 289.17 g/mol
InChI Key: CNSGNFMHURGGPA-UHFFFAOYSA-N
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Description

3-Bromo-4'-ethylbenzophenone is a brominated benzophenone derivative. While the provided papers do not directly discuss 3-Bromo-4'-ethylbenzophenone, they do provide insights into the synthesis, characterization, and reactions of structurally related brominated aromatic compounds. These insights can be extrapolated to understand the properties and reactivity of 3-Bromo-4'-ethylbenzophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves bromination reactions, as seen in the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether, which starts with vanillin and proceeds through bromination, demethylation, reduction, and etherification steps . Similarly, the synthesis of 3-Hydroxybenzo[c]phenanthrene and 12-Hydroxybenzo[g]chrysene involves a palladium-catalyzed cross-coupling reaction, which is a common strategy for constructing carbon-carbon bonds in the synthesis of brominated aromatics .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic techniques. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR and UV-Vis spectroscopy, and its structure was confirmed by single-crystal X-ray diffraction . These techniques are essential for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. For example, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, and these products can be further elaborated via palladium-catalyzed cross-coupling reactions . Additionally, 3-Bromo-2-nitrobenzo[b]thiophene can react with amines to give N-substituted aromatic compounds through nucleophilic substitution with rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, poly(iminophenol)s derived from 4-bromobenzaldehyde exhibit specific thermal, optical, electrochemical, and fluorescent properties, which can be characterized by techniques such as FT-IR, NMR, and cyclic voltammetry . The polymorphism of 4-bromobenzophenone demonstrates the importance of crystal structure in determining the physical properties, such as melting point and thermal expansion .

Scientific Research Applications

Antioxidant Properties

3-Bromo-4'-ethylbenzophenone and its derivatives demonstrate significant antioxidant properties. Compounds isolated from the marine red alga Rhodomela confervoides, which are structurally similar to 3-Bromo-4'-ethylbenzophenone, have shown potent scavenging activity against radicals. These findings indicate potential applications in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012), (Li et al., 2011).

Anticancer and Antibacterial Activities

Research on derivatives of 3-Bromo-4'-ethylbenzophenone has revealed their utility in anticancer and antibacterial applications. Bromophenol derivatives from Rhodomela confervoides showed moderate activity against various human cancer cell lines and microorganisms (Zhao et al., 2004). Furthermore, synthesized bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors, which are relevant in cancer treatment (Akbaba et al., 2013).

Synthesis and Chemical Reactions

Studies have detailed the synthesis of 3-Bromo-4'-ethylbenzophenone and related compounds, outlining their potential as intermediates in various chemical reactions. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines presents a novel aromatic nucleophilic substitution useful for synthesizing certain derivatives (Guerrera et al., 1995). Additionally, oxidative bromination techniques have been developed to synthesize related bromophenols, demonstrating the versatility of these compounds in organic synthesis (Mukhopadhyay et al., 1999).

Biodegradation Studies

Research into the biodegradation of brominated phenols and benzoic acids, which are structurally similar to 3-Bromo-4'-ethylbenzophenone, provides insight into environmental impact and degradation pathways. Studies have shown that these compounds can be degraded under various anaerobic conditions, indicating potential environmental implications (Monserrate & Häggblom, 1997).

Safety and Hazards

While specific safety and hazard data for 3-Bromo-4’-ethylbenzophenone was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

(3-bromophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSGNFMHURGGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373657
Record name 3-Bromo-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844879-29-4
Record name 3-Bromo-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 844879-29-4
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